molecular formula C16H24ClN3O4S B15189735 N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride CAS No. 51489-21-5

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride

Cat. No.: B15189735
CAS No.: 51489-21-5
M. Wt: 389.9 g/mol
InChI Key: KNPLKAQAZIFQIC-UHFFFAOYSA-N
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Description

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a pyrrolidine ring, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps . These reactions are carried out under specific conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride include other benzamide derivatives and sulfonamide compounds. Examples include:

  • N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide
  • N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide sulfate
  • N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide phosphate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the allyl group, pyrrolidine ring, and benzamide moiety provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

51489-21-5

Molecular Formula

C16H24ClN3O4S

Molecular Weight

389.9 g/mol

IUPAC Name

2-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride

InChI

InChI=1S/C16H23N3O4S.ClH/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2;/h3,6-7,10,12H,1,4-5,8-9,11H2,2H3,(H,18,20)(H2,17,21,22);1H

InChI Key

KNPLKAQAZIFQIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC=C.Cl

Origin of Product

United States

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